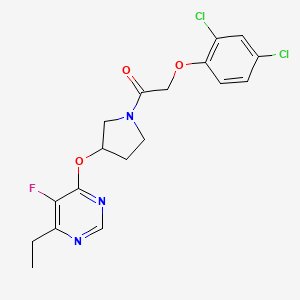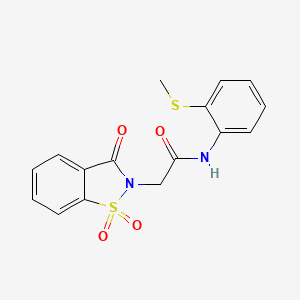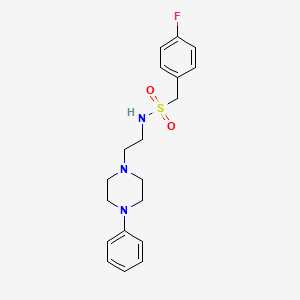
1-(4-fluorophenyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-fluorophenyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)methanesulfonamide” is a complex organic molecule. It contains a fluorophenyl group, a phenylpiperazine group, and a methanesulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The fluorophenyl and phenylpiperazine groups are likely to contribute significantly to the compound’s overall shape and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the fluorophenyl, phenylpiperazine, and methanesulfonamide groups could make the compound reactive towards certain reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could impart some degree of polarity to the molecule, while the phenyl rings could contribute to its overall stability .Scientific Research Applications
Fluorination of Substituted Methanols
Research demonstrates that methanesulfonyl fluoride combined with cesium fluoride and modified with 18-crown-6 facilitates selective fluorination of various benzyl alcohols via nucleophilic substitution. This methodology enables the synthesis of compounds like ethyl 1-fluoromethylpyrazole-4-carboxylate and N-fluoromethylphthalimide from corresponding alcohols and chlorides, showcasing potential applications in organic synthesis and fluorine chemistry Makino & Yoshioka, 1987.
Synthesis of Vinyl Fluorides
Another study reveals a route to α-fluoro-α,β-unsaturated sulfones through the carbanion of diethyl 1-fluoro-1-(phenylsulfonyl)methanephosphonate, demonstrating its use in the Horner-Wittig reaction with aldehydes and ketones. This provides a two-step route to vinyl fluorides, highlighting the compound's utility in synthetic organic chemistry McCarthy et al., 1990.
Crystal Structure Analysis
The crystal structure of pefloxacinium methanesulfonate hydrate has been analyzed, revealing insights into molecular interactions and stabilization mechanisms through hydrogen bonds. This research contributes to the understanding of molecular structures and their implications in drug design and pharmaceutical sciences Parvez et al., 2000.
Nimesulidetriazole Derivatives
A study on nimesulidetriazole derivatives examines their synthesis, crystal structures, and intermolecular interactions. This research provides valuable insights into the design of compounds with potential therapeutic applications, emphasizing the role of structural analysis in the development of pharmaceuticals Dey et al., 2015.
Enantioselective Synthesis
The enantioselective allylic alkylation of fluorobis(phenylsulfonyl)methane has been achieved, yielding compounds that could be converted to monofluoro-methylated ibuprofen. This highlights the compound's potential in creating enantiopure pharmaceuticals, contributing to the field of medicinal chemistry Liu et al., 2009.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2S/c20-18-8-6-17(7-9-18)16-26(24,25)21-10-11-22-12-14-23(15-13-22)19-4-2-1-3-5-19/h1-9,21H,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTLCKCAZNIRGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)CC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
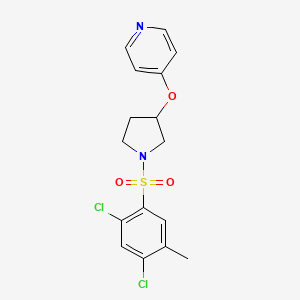

![5,8-Dioxaspiro[3.4]octane-2-thiol](/img/structure/B2671691.png)
![3-[(1R,2S)-2-(Cyclopropylmethyl)cyclopropyl]propanoic acid](/img/structure/B2671692.png)
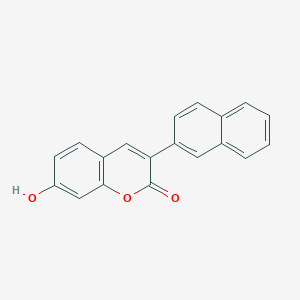
![3-(2-chloro-4-fluorobenzyl)-6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2671695.png)
![N-[(1-Cyclopropylcyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2671698.png)
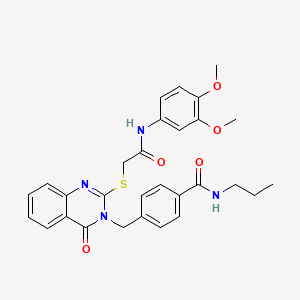
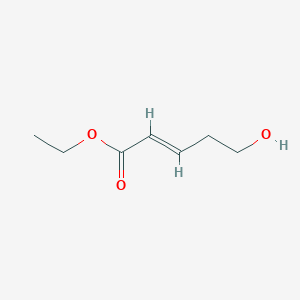
![3-{2-[Bis(propan-2-yl)amino]ethyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2671707.png)
![tert-butyl N-{[(2S)-azetidin-2-yl]methyl}carbamate hydrochloride](/img/structure/B2671708.png)

